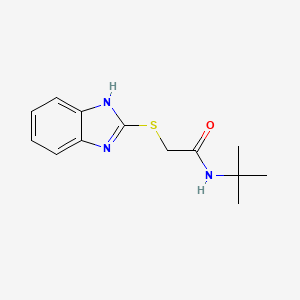

2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The asymmetric synthesis of novel benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, has been explored through various synthetic routes. Krzysztof Z Łączkowski (2013) described the synthesis of novel (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, highlighting the high yields and moderate enantiomeric excess achieved through specific reduction and reaction processes (Łączkowski, 2013).

Molecular Structure Analysis

The structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, has been elucidated using various spectroscopic techniques. Studies by J. Basta et al. (2017) have used elemental analysis, IR, and 1H NMR spectroscopy to confirm the structure of similar compounds, which helps in understanding the molecular framework and functional groups present in the molecule (Basta et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of benzimidazole derivatives have been investigated through various chemical reactions. For instance, Miyuki Tatsuta et al. (2005) have identified benzimidazole derivatives as a novel class of compounds with specific activities, which are attributed to their unique chemical structure and the presence of functional groups that can undergo diverse chemical reactions (Tatsuta et al., 2005).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting point, and crystal structure, have been studied to better understand their behavior in different environments. M. Duran and M. Canbaz (2013) determined the acidity constants of similar acetamide derivatives via UV spectroscopic studies, providing insights into the compounds' acid-base behavior and solubility characteristics (Duran & Canbaz, 2013).

Chemical Properties Analysis

The chemical properties of 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, including reactivity, stability, and interaction with other molecules, have been a subject of research. The study of benzimidazole derivatives as antioxidants for base oil by J. Basta et al. (2017) illustrates the potential chemical interactions and stability of these compounds under various conditions (Basta et al., 2017).

科学的研究の応用

Antioxidant Applications

Some benzimidazole derivatives, including 2-(1H-benzimidazol-2-ylthio)-N-(tert-butyl)acetamide, have been prepared and studied as antioxidants for base oil stock. These compounds demonstrated significant inhibition efficiency by improving the oxidation stability of the base oil, evidenced by changes in total acid number (TAN), viscosity, and infrared spectroscopy indicators (Basta et al., 2017).

Antimicrobial and Antifungal Applications

A novel series of benzimidazole derivatives has been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed excellent activity against a panel of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. The cytotoxic properties of these compounds were also investigated, revealing their potential as antimicrobial agents (Devi et al., 2022).

Antiviral and Anticancer Applications

Research on benzimidazole derivatives incorporating triazole moiety has shown promising results in vitro for antiviral activity against hepatitis C virus (HCV), highlighting the importance of substituent position on benzimidazole for inhibiting HCV. Although all synthesized compounds were inactive against hepatitis B virus (HBV), some showed significant activity against HCV, offering insights into the development of antiviral agents (Youssif et al., 2016).

Safety and Hazards

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-13(2,3)16-11(17)8-18-12-14-9-6-4-5-7-10(9)15-12/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCACJJQGOLCEKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-tert-butylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)